molecular formula C10H8N2O2 B1595068 4-Phenyl-1H-pyrazole-3-carboxylic acid CAS No. 7510-56-7

4-Phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1595068
CAS No.: 7510-56-7
M. Wt: 188.18 g/mol
InChI Key: LVFUUWLMDUOBLC-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic agents, such as the antipsychotic CDPPB, the anti-inflammatory celecoxib, and the antidepressant agent fezolamide . These suggest that 4-Phenyl-1H-pyrazole-3-carboxylic acid may interact with a variety of biological targets.

Mode of Action

Some pyrazole derivatives have been found to exhibit antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that this compound might interact with its targets, leading to changes that inhibit bacterial growth.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.

Result of Action

Given the antibacterial activity of some pyrazole derivatives , it is possible that this compound leads to the inhibition of bacterial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed coupling reactions has been explored to produce pyrazole derivatives efficiently . Additionally, microwave-assisted synthesis has been employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Pyrazole-3-carboxylic acids.

    Reduction: Pyrazole-3-alcohols or pyrazole-3-aldehydes.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

4-Phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Phenyl-1H-pyrazole-4-carboxylic acid
  • 5-Phenyl-1H-pyrazole-3-carboxylic acid
  • 1-Phenyl-1H-pyrazole-4-carboxylic acid

Comparison: 4-Phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

IUPAC Name

4-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFUUWLMDUOBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324097
Record name 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-56-7
Record name 7510-56-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405733
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1H-pyrazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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